N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound characterized by its unique molecular structure, which includes a 1,3,4-oxadiazole ring, a chlorophenyl group, and a sulfamoylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The chlorophenyl group is introduced through a halogenation reaction, and the sulfamoylbenzamide moiety is formed through a sulfamation reaction involving amines and sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Solvent recovery and recycling systems would be implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form chlorophenol derivatives.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Chlorophenol derivatives.
Reduction: Oxadiazole amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential antitubercular, antiviral, and anti-inflammatory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide: Similar structure with a different position of the chlorophenyl group.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfamoyl)benzamide: Lacks the phenyl group on the sulfamoyl moiety.
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfamoyl)benzamide: Lacks the methyl group on the sulfamoyl moiety.
Uniqueness: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the presence of both the methyl and phenyl groups on the sulfamoyl moiety, which can influence its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-27(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)20(28)24-22-26-25-21(31-22)18-9-5-6-10-19(18)23/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUKKIYEIQSAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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